(3R,4S)-4-aminooxan-3-ol hydrochloride
Overview
Description
(3R,4S)-4-aminooxan-3-ol hydrochloride: is a chemical compound with the molecular formula C5H11ClNO2 It is a derivative of oxane, a six-membered heterocyclic compound containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-aminooxan-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as oxane derivatives.
Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired compound. Common reagents include acids, bases, and solvents like methanol or chloroform.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes may be employed.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-aminooxan-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Substitution reactions may involve reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: In chemistry, (3R,4S)-4-aminooxan-3-ol hydrochloride is used as an intermediate in the synthesis of more complex molecules
Biology: In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can also be employed in the synthesis of biologically active molecules.
Medicine: In medicine, this compound has potential applications in drug development. It can be used to synthesize pharmaceutical compounds with therapeutic properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4S)-4-aminooxan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3R,4S)-3-aminooxan-4-ol: This compound is structurally similar to (3R,4S)-4-aminooxan-3-ol hydrochloride and shares similar chemical properties.
(3R,4S)-3-fluorooxan-4-amine hydrochloride: Another related compound with a fluorine atom substitution, which may exhibit different reactivity and properties.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups
Properties
IUPAC Name |
(3R,4S)-4-aminooxan-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXXMEFWSWRREY-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215941-06-3 | |
Record name | rac-(3R,4S)-4-aminooxan-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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